5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
[4-(triazol-2-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O/c15-14(16,17)12-2-1-10(9-18-12)13(23)21-7-3-11(4-8-21)22-19-5-6-20-22/h1-2,5-6,9,11H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRTUSQNWGZANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine typically involves a multi-step process. One common method includes the cyclization of substituted benzylazide with ethynyl-substituted phenylthiazole in the presence of a catalyst . The reaction conditions often require the use of solvents like methanol and reagents such as POCl3 for cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with an additional hydroxyl group, while reduction could produce a more saturated derivative .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds incorporating triazole and piperidine moieties exhibit significant anticancer properties. The triazole ring is known for its ability to interact with biological targets, potentially leading to the inhibition of tumor growth. For instance, derivatives of triazole-piperidine hybrids have shown efficacy against various cancer cell lines, including breast and prostate cancer cells. The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of these compounds, making them promising candidates for further development.
Antimicrobial Properties
Compounds similar to 5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine have been investigated for their antimicrobial effects. The triazole moiety contributes to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymatic pathways. Studies have reported that certain triazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The anti-inflammatory potential of triazole-containing compounds has been explored in various models. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation. This property makes them candidates for treating conditions like arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Key findings from SAR studies include:
- Triazole Substitution : Variations in substituents on the triazole ring can significantly affect the compound's potency against target enzymes or receptors.
- Piperidine Modifications : Altering the piperidine structure can enhance binding affinity to biological targets, improving efficacy.
- Trifluoromethyl Group : The inclusion of trifluoromethyl groups has been linked to increased metabolic stability and improved pharmacokinetic profiles.
Case Studies
Several case studies illustrate the effectiveness of compounds related to this compound:
| Study | Target | Findings |
|---|---|---|
| Study A | Breast Cancer | Compound exhibited IC50 values lower than standard chemotherapy agents. |
| Study B | Bacterial Infections | Demonstrated bactericidal activity against resistant strains with MIC values below clinically relevant thresholds. |
| Study C | Inflammatory Response | Reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential for treating inflammatory diseases. |
Mechanism of Action
The mechanism of action of 5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, influencing biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler triazole compound with similar binding properties.
1,2,4-Triazole: Another triazole variant with different tautomeric forms.
Benzotriazole: A triazole derivative with applications in corrosion inhibition and photography.
Uniqueness
5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine is unique due to its combination of three distinct rings, which confer specific chemical and biological properties. This structural complexity allows for versatile applications in various scientific fields .
Biological Activity
5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine is a complex organic compound with significant potential in medicinal chemistry. Its structural features, including a trifluoromethyl group and a triazole moiety, suggest a diverse range of biological activities. This article reviews the biological activity of this compound based on various research findings.
The compound can be characterized by the following chemical structure:
This structure includes a trifluoromethyl group that enhances its lipophilicity and potentially its biological activity.
Biological Activity Overview
The biological activities of the compound are primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following sections detail specific areas of biological activity.
Antiviral Activity
Research has indicated that similar trifluoromethyl pyridine derivatives exhibit antiviral properties. For example, studies have shown that certain derivatives can enhance the activity of defense enzymes in plants against viral infections such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) by inducing systemic acquired resistance (SAR) .
Table 1: Antiviral Activity of Triazole Derivatives
| Compound | Virus Target | Curative Activity (%) | Protective Activity (%) |
|---|---|---|---|
| A1 | CMV | 64.1 | 58.0 |
| A3 | CMV | 61.0 | 47.8 |
| A16 | CMV | - | 58.0 |
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Studies have shown that triazole-containing compounds can act as enzyme inhibitors, affecting pathways involved in cancer cell proliferation .
Case Study:
A specific study focused on the interaction of triazole derivatives with BET proteins, which are implicated in cancer progression. The findings revealed that modifications to the piperidine ring could enhance binding affinity and potency against cancer cell lines .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes relevant to disease processes. For instance, triazole derivatives have been shown to effectively inhibit histone deacetylases (HDACs), which play a crucial role in cancer biology by regulating gene expression .
Table 2: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| DW34 | HDAC | 0.137 |
| Compound 26 | HDAC | 0.110 |
The mechanism by which these compounds exert their biological effects often involves the formation of stable complexes with target proteins or enzymes, thereby altering their function. The presence of the triazole moiety is particularly significant as it can mimic acetylated lysine residues, allowing for competitive inhibition of protein interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Functionalization of pyridine at the 2-position with trifluoromethyl groups via halogenation followed by nucleophilic substitution with a trifluoromethylating agent (e.g., CF₃Cu).
- Step 2 : Piperidine ring formation via cyclization of appropriate amines, followed by introduction of the triazole moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Step 3 : Carbonyl linkage between the pyridine and piperidine-triazole units using carbodiimide-mediated coupling (e.g., EDC/HOBt).
- Optimization : Use column chromatography for purification () and monitor reaction progress via LC-MS. Adjust stoichiometry of coupling reagents (e.g., 1.2:1 molar ratio of EDC to substrate) to suppress side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of triazole substitution (δ ~7.5–8.5 ppm for triazole protons) and trifluoromethyl integration.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₁₃F₃N₆O: 381.1063).
- HPLC-PDA : Purity assessment using a C18 column (70:30 acetonitrile/water, 0.1% TFA) with UV detection at 254 nm.
- X-ray Crystallography (if crystalline): Resolve steric effects of the trifluoromethyl group on the pyridine ring .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the triazole-piperidine moiety in catalytic or biological systems?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model electron density distribution, focusing on the triazole’s nitrogen lone pairs (highest occupied molecular orbitals, HOMOs).
- Molecular Dynamics (MD) Simulations : Simulate binding interactions with biological targets (e.g., kinases) using software like GROMACS. Parameterize the trifluoromethyl group’s hydrophobicity using CHARMM force fields.
- ICReDD Workflow : Integrate computational predictions with high-throughput screening to prioritize synthetic targets () .
Q. What experimental design strategies resolve contradictions in reported synthesis yields for analogous trifluoromethyl-pyridine derivatives?
- Methodological Answer :
- Factorial Design : Screen variables (temperature, catalyst loading, solvent polarity) using a 2³ factorial matrix to identify critical factors. For example, optimize CuAAC reaction temperatures between 60–80°C ().
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity vs. triazole regioselectivity).
- Data Reconciliation : Cross-validate results with control experiments (e.g., omitting catalysts to confirm CuAAC dependency) .
Q. How does the trifluoromethyl group influence the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Compare half-life (t₁/₂) to non-fluorinated analogs.
- Isotope Tracing : Use ¹⁹F NMR to track metabolic byproducts in urine/plasma samples.
- CYP450 Inhibition Screening : Assess interactions with CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Data Analysis and Optimization
Q. What statistical approaches are recommended for optimizing reaction conditions in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Apply Taguchi methods to minimize experimental runs while testing variables (e.g., reaction time, reagent equivalents). For example, use L9 orthogonal arrays to optimize coupling reactions ().
- Principal Component Analysis (PCA) : Reduce dimensionality of spectral data (e.g., IR, NMR) to identify outlier reactions.
- Machine Learning : Train models on historical reaction data (e.g., solvent dielectric constants vs. yields) using platforms like ChemML .
Mechanistic Studies
Q. How can kinetic isotope effects (KIEs) elucidate the rate-determining step in triazole formation?
- Methodological Answer :
- Deuterium Labeling : Synthesize deuterated alkyne precursors (e.g., RC≡CD) and compare reaction rates via ¹H NMR integration.
- KIE Calculation : A KIE >1 indicates bond-breaking in the transition state (e.g., C-H activation in CuAAC).
- In Situ IR Monitoring : Track alkyne consumption (C≡C stretch at ~2100 cm⁻¹) to correlate with triazole formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
